
1-Isobutylamino-propan-2-ol
Overview
Description
1-Isobutylamino-propan-2-ol is a useful research compound. Its molecular formula is C7H17NO and its molecular weight is 131.22 g/mol. The purity is usually 95%.
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Biological Activity
1-Isobutylamino-propan-2-ol, a compound with significant pharmacological potential, has been the subject of various studies focusing on its biological activities. This article presents a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.
This compound is an aliphatic amine with the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : CHN\O
- Molar Mass : 101.17 g/mol
Biological Activities
This compound exhibits a range of biological activities, making it a compound of interest in pharmaceutical research. Notable activities include:
1. Antidepressant Activity
Research indicates that derivatives of this compound possess antidepressant properties. These compounds have shown efficacy in preclinical models, particularly through their ability to penetrate the blood-brain barrier, which is crucial for central nervous system (CNS) activity. Behavioral tests such as the forced swim test have been employed to evaluate their antidepressant effects.
2. Cytoprotective Effects
Studies have explored the cytoprotective effects of this compound against ulcer formation. In animal models, it has demonstrated the ability to inhibit gastric ulcers induced by various methods, suggesting potential therapeutic applications in gastroprotection.
3. Enhancement of Drug Absorption
This compound has been investigated for its role in enhancing the solubility and absorption of poorly soluble drugs. Techniques like solid dispersion have been utilized to improve oral bioavailability, which is critical in drug formulation.
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Receptor Interaction : The compound interacts with various neurotransmitter receptors, influencing serotonin and norepinephrine levels, which are pivotal in mood regulation.
- Antioxidant Activity : It may exhibit antioxidant properties that contribute to its cytoprotective effects against oxidative stress-related damage.
- Pharmacokinetics : The compound demonstrates favorable pharmacokinetic properties, including good absorption and distribution characteristics that enhance its therapeutic potential.
Case Studies and Research Findings
Several studies have highlighted the promising applications of this compound:
Study | Focus | Findings |
---|---|---|
Varvaresou et al., 1998 | Antidepressant Profile | Demonstrated significant antidepressant-like effects in animal models with favorable CNS penetration. |
Ikeda et al., 1996 | Cytoprotective Antiulcer Agents | Showed potent inhibition of ulcer formation in rats with low toxicity profiles. |
Kai et al., 1996 | Drug Absorption Improvement | Enhanced solubility and bioavailability of poorly soluble drugs through solid dispersion techniques. |
Safety and Toxicology
While this compound exhibits beneficial biological activities, safety assessments are crucial. Toxicological evaluations indicate that the compound has a low acute toxicity profile; however, further studies are necessary to establish long-term safety and potential side effects.
Future Directions
Future research should focus on:
- Clinical Trials : Conducting clinical trials to validate the efficacy and safety of this compound in humans.
- Mechanistic Studies : Further elucidating the specific biochemical pathways involved in its biological activities.
- Formulation Development : Exploring novel formulations that enhance its therapeutic applications.
Properties
IUPAC Name |
1-(2-methylpropylamino)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-6(2)4-8-5-7(3)9/h6-9H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDKQUJYHXHKDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378166 | |
Record name | 1-Isobutylamino-propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41063-33-6 | |
Record name | 1-[(2-Methylpropyl)amino]-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41063-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Isobutylamino-propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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